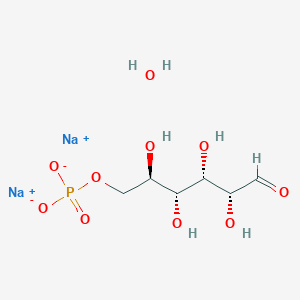
Methylstat (hydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylstat is a methyl ester prodrug of a Jumonji C domain-containing histone demethylase (JMJD) inhibitor that has favorable cell permeability. The free acid of methylstat inhibits JMJD2A, JMJD2C, JMJD2E, PHF8, and JMJD3 with IC50 values of approximately 4.3, 3.4, 5.9, 10, and 43 µM, respectively, in an in vitro assay. Methylstat inhibits growth of the JMJD2C-sensitive esophageal cancer cell line KYSE150 with a GI50 of 5.1 µM, whereas the free acid of methylstat did not inhibit cell growth up to 100 µM. Methylstat induces histone hypermethylation at multiple sites in a concentration-dependent manner (EC50 for H3K4me3 and H3K9me3 = 10.3 and 8.6 µM in KYSE150 cells and 6.7 ad 6.3 µM in MCF-7 cells, respectively).
Applications De Recherche Scientifique
1. Role in Demineralizing Sea Water
The hydrate process, which involves the use of hydrating agents like Methylstat, plays a crucial role in demineralizing sea water. This process's economics significantly depend on the properties of the hydrating agent used. The thermodynamic properties of Methylstat and other hydrates in this context have been detailed in a study by Barduhn, Towlson, and Hu (1962) from the Aiche Journal (Barduhn, Towlson, & Hu, 1962).
2. Inhibiting Angiogenesis
Methylstat, a histone demethylase inhibitor, has been found to significantly inhibit angiogenesis both in vitro and in vivo. This finding suggests its potential application in studying and possibly treating conditions involving abnormal blood vessel growth. This was explored in a study by Cho et al. (2014) in RSC Advances (Cho et al., 2014).
3. Adsorption of Dyes from Solutions
The use of certain hydrates, such as calcium aluminate hydrates, for the adsorption of dyes like Methyl Orange from aqueous solutions has been investigated. This process, which involves the intercalation of dye molecules into hydrate structures, could have significant applications in wastewater treatment and environmental remediation. Relevant research by Zhang et al. (2014) in the Journal of Colloid and Interface Science can provide further insights into this application (Zhang et al., 2014).
4. Potential in Green Chemistry
The study of Methylstat and related compounds in the context of green chemistry is significant, especially concerning their decomposition products and potential environmental impacts. This aspect was highlighted in research conducted by Swatloski, Holbrey, and Rogers (2003) in Green Chemistry (Swatloski, Holbrey, & Rogers, 2003).
5. Use in Fluorescence Polarization Assays
Methylstat has been used in the synthesis of fluorescent analogs for use in fluorescence polarization assays. This application is crucial for evaluating binding affinities in molecular biology and pharmacology. A study by Xu et al. (2013) in the Journal of Medicinal Chemistry provides detailed insights into this application (Xu et al., 2013).
Propriétés
Nom du produit |
Methylstat (hydrate) |
|---|---|
Formule moléculaire |
C28H31N3O6 · H2O |
Poids moléculaire |
523.6 |
InChI |
InChI=1S/C28H31N3O6.H2O/c1-36-27(33)16-15-26(32)31(35)18-5-4-17-29-19-21-11-13-22(14-12-21)20-37-28(34)30-25-10-6-8-23-7-2-3-9-24(23)25;/h2-3,6-16,29,35H,4-5,17-20H2,1H3,(H,30,34);1H2/b16-15+; |
Clé InChI |
GLUJKORUIWJKCZ-GEEYTBSJSA-N |
SMILES |
O=C(OCC1=CC=C(CNCCCCN(O)C(/C=C/C(OC)=O)=O)C=C1)NC2=CC=CC3=C2C=CC=C3.O |
Synonymes |
4-[hydroxy[4-[[[4-[[[(1-naphthalenylamino)carbonyl]oxy]methyl]phenyl]methyl]amino]butyl]amino]-4-oxo-2E-butenoic acid, methyl ester, monohydrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine](/img/structure/B1158352.png)